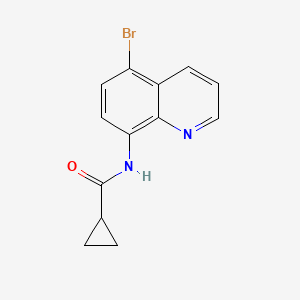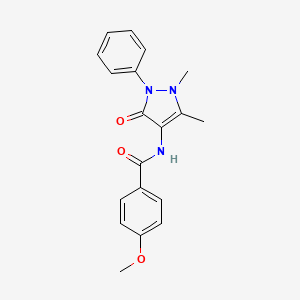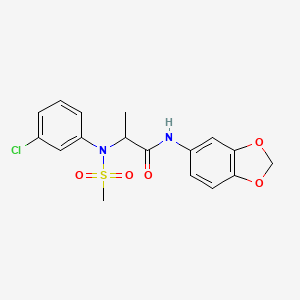![molecular formula C23H26N2O6 B12478346 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxine ring, a piperazine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common approach is the ring-closing metathesis of 1,4-benzodioxine derivatives using a nitro-Grela catalyst . This method allows for the efficient formation of the benzodioxine ring with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the treatment of neurological and cardiovascular disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its α-adrenergic blocking activity is mediated through its interaction with adrenergic receptors, inhibiting their activation and resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar biological activities.
Doxazosin: A known α-adrenergic blocker with a similar mechanism of action.
Piperoxan: Another α-adrenergic blocker with structural similarities to the compound .
Uniqueness
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C23H26N2O6/c1-28-17-8-7-16(13-20(17)29-2)14-22(26)24-9-11-25(12-10-24)23(27)21-15-30-18-5-3-4-6-19(18)31-21/h3-8,13,21H,9-12,14-15H2,1-2H3 |
InChI Key |
CGDJHSUTSRVQPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478267.png)

![2-ethyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12478277.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12478280.png)
![N'-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B12478281.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12478283.png)
![4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12478312.png)

![3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478324.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12478332.png)

![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)
